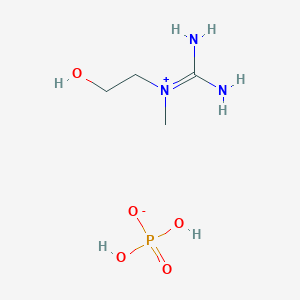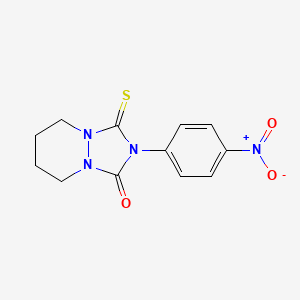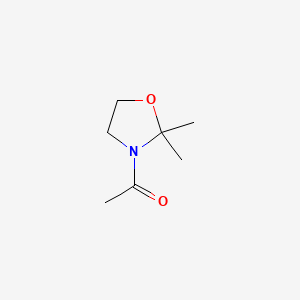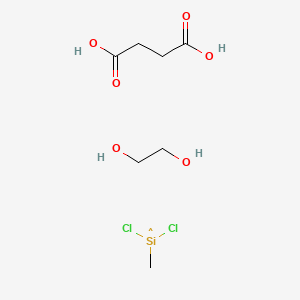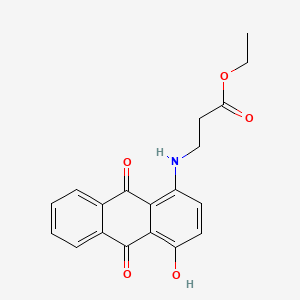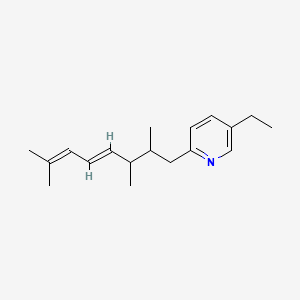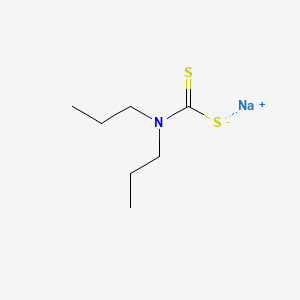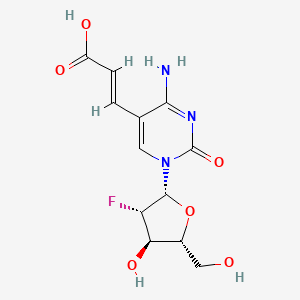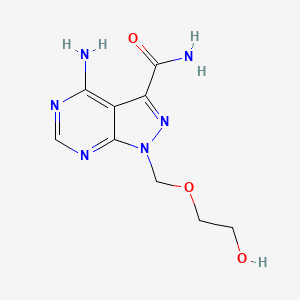
1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- est un composé hétérocyclique qui a suscité un intérêt considérable dans les domaines de la chimie médicinale et de la pharmacologie. Ce composé se caractérise par sa structure unique, qui comprend un noyau pyrazolo-pyrimidine, ce qui en fait un échafaudage précieux pour le développement de divers agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- implique généralement la condensation de matières premières appropriées dans des conditions contrôlées. Une méthode courante consiste à traiter un dérivé de formiate avec de l'hydrate d'hydrazine dans l'éthanol . Le mélange réactionnel est ensuite agité à température ambiante, puis concentré sous vide et purifié par chromatographie sur gel de silice en utilisant de l'acétate d'éthyle/éther de pétrole comme éluant .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de synthèse. L'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour l'augmentation de la production tout en maintenant la pureté et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Dérivés halogénés, nucléophiles tels que les amines ou les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés d'amine ou d'alcool. Les réactions de substitution peuvent conduire à une variété de composés pyrazolo-pyrimidine fonctionnalisés .
Applications de recherche scientifique
Le 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- a de nombreuses applications dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules plus complexes et de ligand en chimie de coordination.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des interactions protéine-ligand.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme précurseur pour divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- implique son interaction avec des cibles moléculaires spécifiques. L'une des principales cibles est la CDK2, une enzyme impliquée dans la régulation du cycle cellulaire. En inhibant la CDK2, le composé peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses . L'inhibition de la CDK2 est obtenue par la liaison du composé au site de liaison de l'ATP de l'enzyme, empêchant son activation et la phosphorylation subséquente des protéines cibles .
Applications De Recherche Scientifique
1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- involves its interaction with specific molecular targets. One of the primary targets is CDK2, an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The inhibition of CDK2 is achieved through the binding of the compound to the ATP-binding site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins .
Comparaison Avec Des Composés Similaires
Le 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- peut être comparé à d'autres composés similaires, tels que :
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Ce composé cible également la CDK2, mais a un échafaudage différent, ce qui peut entraîner une puissance et une sélectivité variables.
1H-Pyrazolo[3,4-b]pyridines : Ces composés partagent un noyau pyrazolo similaire, mais diffèrent par leurs motifs de substitution et leurs activités biologiques.
4-Aminopyrazolo[3,4-d]pyrimidine : Ce composé est structurellement similaire, mais n'a pas le groupe hydroxyethoxy méthyle, ce qui peut influer sur sa solubilité et sa biodisponibilité.
La singularité du 1H-Pyrazolo(3,4-d)pyrimidine-3-carboxamide, 4-amino-1-((2-hydroxyethoxy)methyl)- réside dans son motif de substitution spécifique, qui contribue à ses propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
122949-67-1 |
|---|---|
Formule moléculaire |
C9H12N6O3 |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
4-amino-1-(2-hydroxyethoxymethyl)pyrazolo[3,4-d]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H12N6O3/c10-7-5-6(8(11)17)14-15(4-18-2-1-16)9(5)13-3-12-7/h3,16H,1-2,4H2,(H2,11,17)(H2,10,12,13) |
Clé InChI |
NMZGBZABPKSEDU-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=NN(C2=N1)COCCO)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



